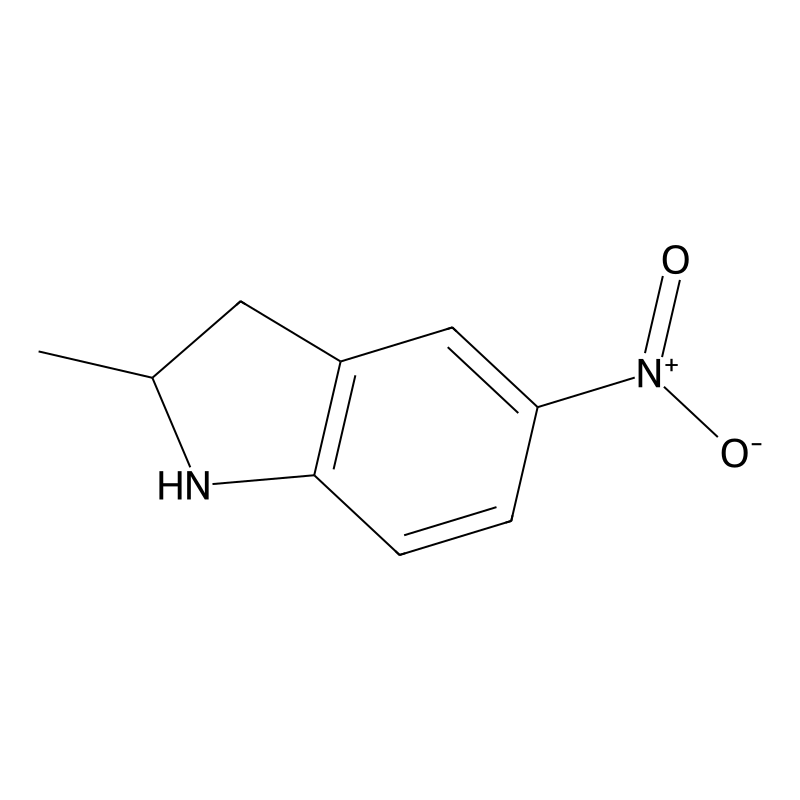

2-Methyl-5-nitroindoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Methyl-5-nitroindoline is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific molecule consists of a five-membered nitrogen-containing ring (indole) with a methyl group attached at the second position and a nitro group attached at the fifth position. While there is limited information readily available on its specific research applications, several studies describe its synthesis and characterization techniques.

One study details the synthesis of 2-methyl-5-nitroindoline through the nitration of 2-methylindole with fuming nitric acid. The product was then purified and characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity [].

Potential Applications:

- Medicinal Chemistry: Nitroindole derivatives have been investigated for their potential applications in developing new drugs due to their diverse biological activities. These activities can include antibacterial, antifungal, and antitumor properties []. 2-Methyl-5-nitroindoline, with its similar structure, could potentially be explored in this field, but further research is needed to determine its specific biological properties and potential therapeutic applications.

- Organic Chemistry: Nitroindoles are also used as building blocks in organic synthesis for the preparation of more complex molecules with various functionalities. 2-Methyl-5-nitroindoline could potentially be employed in similar synthetic endeavors due to the presence of reactive functional groups (nitro and methyl) that can participate in various chemical reactions [].

2-Methyl-5-nitroindoline is an organic compound with the molecular formula and a molecular weight of 176.17 g/mol. It is a yellow to orange-brown crystalline powder, characterized by its unique structure that includes a nitro group attached to an indoline ring. The compound is known for its potential applications in various fields, including pharmaceuticals and materials science. Its systematic name is 2-methyl-5-nitro-1H-indole, and it has the CAS registry number 7570-47-0 .

The synthesis of 2-methyl-5-nitroindoline can be achieved through several methods:

- Nitration of 2-Methylindole: This is the most common method, utilizing sodium nitrate and sulfuric acid to introduce the nitro group.

- Alternative Approaches: Other methods may involve different nitrating agents or conditions, but these are less commonly reported.

2-Methyl-5-nitroindoline has several applications, primarily in:

- Pharmaceuticals: It serves as a building block in drug synthesis, particularly in developing compounds with potential antimicrobial or anticancer properties.

- Dyes and Pigments: Its vibrant color makes it suitable for use in dye formulations.

- Research: The compound is used in studies investigating the reactivity of nitro-substituted indoles and their derivatives .

Several compounds share structural similarities with 2-methyl-5-nitroindoline, each possessing unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-Nitroindole | Lacks methyl group; used in similar applications | |

| 2-Methyl-5-nitroaniline | An intermediate for azo dyes; shows different reactivity | |

| 1-Methyl-5-nitroindole | Similar structure but different methyl positioning |

These compounds highlight the diversity within the nitro-substituted indole family and their varying applications based on structural differences. The unique placement of the methyl and nitro groups in 2-methyl-5-nitroindoline contributes to its distinct chemical behavior and potential uses compared to its analogs .

The study of nitroindolines traces its origins to mid-20th century investigations into indole alkaloid functionalization. Early work by Parmerter et al. (1958) demonstrated the feasibility of introducing nitro groups into indoline frameworks through electrophilic aromatic substitution. The development of 6-nitroindoline-2-carboxylate derivatives via nitration of indoline-2-carboxylic acid, as reported by Thieme Connect (2004), marked a pivotal advancement in controlling regioselectivity during nitration. These foundational studies established indoline nitration as a viable pathway for creating bioactive precursors, though specific reports on 2-methyl-5-nitroindoline remain absent from the provided literature.

Significance in Heterocyclic Chemistry Research

Nitroindolines occupy a strategic position in heterocyclic systems due to their:

- Electronic modulation capabilities: The nitro group's strong electron-withdrawing effect creates charge polarization, enabling diverse reactivity patterns

- Conformational rigidity: The fused bicyclic structure imposes spatial constraints critical for designing enzyme inhibitors

- Bioisosteric potential: Capacity to mimic natural alkaloid scaffolds while introducing novel physicochemical properties

For 2-methyl-5-nitroindoline specifically, the methyl group at C2 introduces steric effects that may influence both reaction kinetics and crystalline packing arrangements, though experimental verification requires further study.

Position in Contemporary Organic Synthesis

Modern synthetic approaches to nitroindolines emphasize:

- Regiocontrolled nitration: Achieving precise positional selectivity through directing groups and catalyst design

- Tandem functionalization: Concurrent introduction of nitro and methyl groups via multicomponent reactions

- Green chemistry adaptations: Solvent-free conditions and microwave-assisted synthesis for improved yields

A comparative analysis of indoline nitration methods reveals key progress points:

Classical Synthesis Approaches

From Benzenamine, 4-Nitro-N-2-Propen-1-yl- Derivatives

The classical synthesis of 2-methyl-5-nitroindoline begins with benzenamine derivatives, particularly 4-nitro-N-2-propen-1-yl-benzenamine. This route involves a cyclization reaction facilitated by zinc(II)-exchanged montmorillonite clay under microwave irradiation. The process typically achieves a 72% yield by promoting a 3-aza-Cope rearrangement, which forms the indoline core while retaining the nitro and methyl substituents [4]. Key advantages of this method include the regioselective formation of the five-membered ring and the avoidance of hazardous solvents.

From 2-Methylindole Precursors

Nitration of 2-methylindole precursors provides an alternative route to 2-methyl-5-nitroindoline. Initial nitration of 2-methylindole with a mixture of sodium nitrate and sulfuric acid at 0°C selectively introduces the nitro group at the 5-position, yielding 2-methyl-5-nitroindole in 96% efficiency [1] [5]. Subsequent reduction of the indole scaffold to indoline is achieved via catalytic hydrogenation or borohydride-mediated processes. This two-step approach benefits from the commercial availability of 2-methylindole and the high selectivity of the nitration step [5].

Nitration Strategy Optimization

Optimizing nitration conditions is critical for maximizing yield and minimizing byproducts. Studies demonstrate that reaction temperature, acid concentration, and residence time significantly influence outcomes. For example, nitration in concentrated nitric acid at 80°C with a residence time of 0.5 minutes achieves near-quantitative conversion, whereas lower temperatures (20°C) require extended reaction times [3]. The use of fuming sulfuric acid as a dehydrating agent further enhances nitration efficiency by preventing hydrolysis of sensitive intermediates [5].

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 80°C | >99 | [3] |

| Residence Time | 0.5 minutes | 86 | [3] |

| Acid Concentration | 100% HNO₃ | 94 | [3] |

Modern Synthetic Innovations

Zinc-Mediated Reactions

Zinc plays a dual role in modern synthesis, acting as both a Lewis acid catalyst and a reducing agent. In the cyclization of 4-nitro-N-2-propen-1-yl-benzenamine, zinc(II)-montmorillonite facilitates electron transfer, accelerating the 3-aza-Cope rearrangement. This method reduces reaction times from hours to minutes while maintaining high regioselectivity [4].

Montmorillonite-Catalyzed Processes

Montmorillonite clay, particularly zinc-exchanged variants, serves as an efficient heterogeneous catalyst for indoline synthesis. Its layered structure provides acidic sites that promote cyclization without requiring corrosive mineral acids. A notable application involves the one-pot synthesis of 2-methyl-5-nitroindoline, where montmorillonite achieves 72% yield under microwave conditions [4].

Microwave-Assisted Synthesis Protocols

Microwave irradiation revolutionizes indoline synthesis by enabling rapid heating and precise temperature control. For instance, the cyclization of 4-nitro-N-2-propen-1-yl-benzenamine completes within 6 minutes under microwave irradiation, compared to 24 hours under conventional heating. This method enhances energy efficiency and reduces side reactions, making it ideal for scalable production [4].

Green Chemistry Applications

Sustainable Catalyst Systems

The adoption of montmorillonite clay aligns with green chemistry principles by replacing traditional acid catalysts. Its reusability and non-toxic nature minimize waste generation, while microwave-assisted reactions reduce energy consumption by up to 70% compared to thermal methods [4].

Reaction Efficiency Enhancement

Continuous flow reactors improve reaction efficiency by ensuring uniform mixing and heat transfer. Pilot-scale studies using flow plates demonstrate a space-time yield of 1923 kg·L⁻¹·day⁻¹ for nitration reactions, surpassing batch processes in both safety and productivity [3].

Yield Optimization Parameters

Key parameters for yield optimization include catalyst loading (0.5–1.0 mol%), substrate concentration (0.33–0.50 M), and reaction temperature (60–80°C). For example, increasing the concentration of 2-methylindole from 0.33 M to 0.50 M in flow reactors elevates throughput by 50% without compromising purity [3] [4].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant